4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound features a benzimidazole core fused to a pyrrol-3-ol scaffold, substituted with a 3,5-dimethyl-1,2-oxazol-4-ylmethyl group. The benzimidazole moiety is notable for its aromaticity and hydrogen-bonding capabilities, while the oxazole substituent introduces electron-withdrawing effects and structural rigidity. The imino group at position 5 contributes to tautomeric flexibility, which may influence its interaction with biological targets. This structure is distinct from simpler imidazole or pyrazole derivatives due to its fused heterocyclic systems and complex substitution pattern .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-11(10(2)24-21-9)7-22-8-14(23)15(16(22)18)17-19-12-5-3-4-6-13(12)20-17/h3-6,18,23H,7-8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXRDXALUPJISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a hybrid molecule that has garnered attention for its potential biological activities. This compound incorporates a benzimidazole moiety known for its diverse pharmacological properties, including antimicrobial and anticancer effects. The oxazole and pyrrole components potentially enhance its biological profile, making it a candidate for further investigation in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that combine the benzimidazole and oxazole frameworks. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structural motifs have shown efficacy against Gram-positive and Gram-negative bacteria , as well as fungi. The incorporation of the oxazole moiety could contribute to enhanced activity due to its ability to interact with microbial enzymes or cell membranes.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Strong inhibition | |
| Candida albicans | Weak inhibition |
Anticancer Activity
The benzimidazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific compound has not yet been extensively studied in cancer models; however, its structural analogs have demonstrated promising results.
Case Study: Apoptosis Induction
A study on similar benzimidazole derivatives reported that they could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. This effect was attributed to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Immunomodulatory Effects
Emerging evidence suggests that compounds containing isoxazole structures can modulate immune responses. For example, isoxazole derivatives have been shown to inhibit TNF-alpha production and modulate T-cell proliferation, indicating potential use in treating autoimmune diseases.
| Effect | Outcome | Reference |
|---|---|---|
| TNF-alpha inhibition | Significant reduction | |
| T-cell proliferation modulation | Enhanced response in treated mice |
The precise mechanism of action for this compound remains to be fully elucidated. However, based on studies of related compounds, it is hypothesized that the benzimidazole moiety may act as a competitive inhibitor at various enzyme sites involved in microbial metabolism or cancer cell proliferation. The oxazole group may enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
*Estimated based on structural similarity to compound.
Functional Group Comparison
- Benzimidazole vs. This may improve membrane permeability but reduce aqueous solubility .
- Oxazole vs.
- Imino Group Tautomerism: The 5-imino group in the target compound allows for keto-enol tautomerism, a feature absent in pyrrolone derivatives (e.g., ). This dynamic behavior could influence binding to flexible enzymatic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
